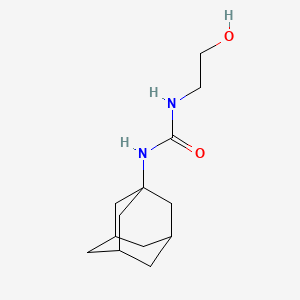
1-Adamantan-1-yl-3-(2-hydroxyethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Adamantan-1-yl-3-(2-hydroxyethyl)urea is a chemical compound with the molecular formula C₁₃H₂₂N₂O₂ It is characterized by the presence of an adamantane group, a hydroxyethyl group, and a urea moiety
准备方法
合成路线和反应条件: 1-金刚烷-1-基-3-(2-羟乙基)脲可以通过多步合成方法制备,该方法涉及金刚烷衍生物与脲和羟乙基化合物之间的反应。 一种常见方法是在受控条件下使1-金刚烷胺与2-羟乙基异氰酸酯反应,得到所需产物 .
工业生产方法: 虽然有关1-金刚烷-1-基-3-(2-羟乙基)脲的具体工业生产方法的文献不多,但合成过程通常涉及标准的有机合成技术,例如缩合反应、重结晶纯化和使用光谱方法表征 .
化学反应分析
反应类型: 1-金刚烷-1-基-3-(2-羟乙基)脲会经历各种化学反应,包括:
氧化: 羟乙基可以被氧化形成相应的羰基化合物。
还原: 脲基可以在特定条件下被还原得到胺衍生物。
常见试剂和条件:
氧化: 可以使用常见的氧化剂,例如高锰酸钾或三氧化铬。
还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。
取代: 卤化剂和亲核试剂通常用于取代反应.
主要产物:
氧化: 形成羰基化合物。
还原: 形成胺衍生物。
取代: 形成取代的金刚烷衍生物.
科学研究应用
1-金刚烷-1-基-3-(2-羟乙基)脲在科学研究中有多种应用,包括:
化学: 用作合成复杂有机分子和聚合物的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗病毒特性。
医药: 探索其潜在的治疗应用,特别是在新型药物的开发中。
工业: 用于生产具有独特性能的专用化学品和材料.
作用机理
1-金刚烷-1-基-3-(2-羟乙基)脲的作用机制涉及其与特定分子靶标和途径的相互作用。金刚烷基已知可以增强化合物的亲脂性和稳定性,使其能够与脂质膜和蛋白质相互作用。 羟乙基可以与生物分子形成氢键,影响其活性 .
类似化合物:
1-金刚烷-1-基脲: 缺少羟乙基,导致不同的化学和生物特性。
1-金刚烷-1-基-3-(2-甲氧乙基)脲: 含有甲氧乙基而不是羟乙基,导致反应性和应用的变化。
1-金刚烷-1-基-3-(2-氨乙基)脲: 具有氨乙基,这会显着改变其生物活性.
独特性: 1-金刚烷-1-基-3-(2-羟乙基)脲的独特性在于金刚烷基和羟乙基基团同时存在,它们赋予了独特的化学反应性和潜在的生物活性。 其结构特征使其成为各种科学研究应用的宝贵化合物 .
作用机制
The mechanism of action of 1-adamantan-1-yl-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The adamantane group is known to enhance the lipophilicity and stability of the compound, allowing it to interact with lipid membranes and proteins. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity and function .
相似化合物的比较
1-Adamantan-1-ylurea: Lacks the hydroxyethyl group, resulting in different chemical and biological properties.
1-Adamantan-1-yl-3-(2-methoxyethyl)urea: Contains a methoxyethyl group instead of a hydroxyethyl group, leading to variations in reactivity and applications.
1-Adamantan-1-yl-3-(2-aminoethyl)urea: Features an aminoethyl group, which can significantly alter its biological activity.
Uniqueness: 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea is unique due to the presence of both the adamantane and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various scientific research applications .
属性
IUPAC Name |
1-(1-adamantyl)-3-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-2-1-14-12(17)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHYFNMMUBVBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120615-92-1 |
Source


|
| Record name | 1-(1-Adamantyl)-3-(2-hydroxyethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120615921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-ADAMANTYL)-3-(2-HYDROXYETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X28Y8N3KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2557388.png)
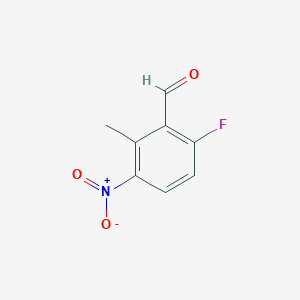
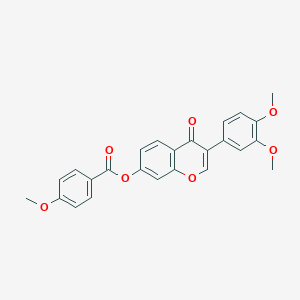
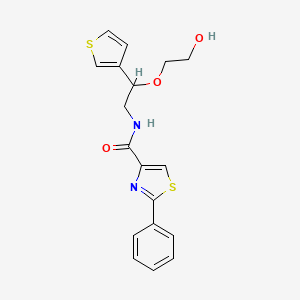
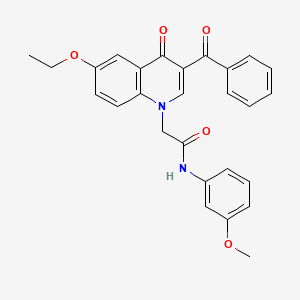
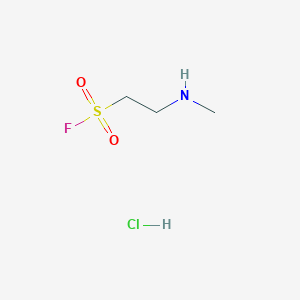
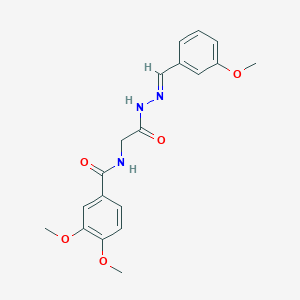
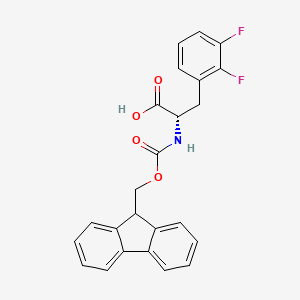
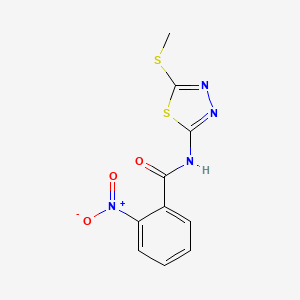
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)
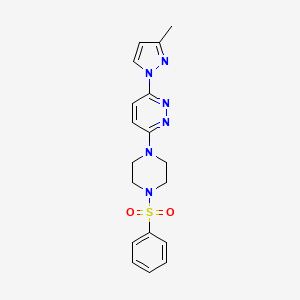
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2557393.png)
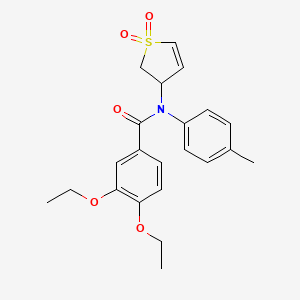
![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)
